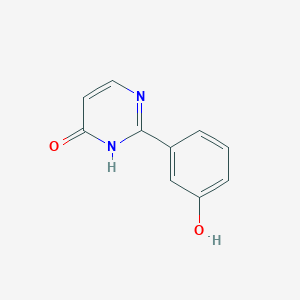

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one

描述

属性

IUPAC Name |

2-(3-hydroxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)10-11-5-4-9(14)12-10/h1-6,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJODUGRMODXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Multi-Component Reactions Using Natural Catalysts

- Cuttlebone Catalyst Method

A green, solvent-free protocol uses powdered cuttlebone (a natural calcium carbonate source) as a recyclable heterogeneous catalyst for the condensation of aldehydes, ethyl acetoacetate, and urea.- Reaction conditions: solvent-free, room temperature or mild heating.

- Yields: 75–95%.

- Catalyst recyclability: up to 3 cycles without significant loss of activity.

- Advantages: eco-friendly, cost-effective, simple work-up, and minimal waste.

- Example: 3-hydroxybenzaldehyde reacts efficiently under these conditions to give the target compound with high purity.

(Data from)

Microwave-Assisted Synthesis Using Tetrabutylammonium Bromide (TBAB)

- Microwave Irradiation with TBAB Catalyst

This method employs TBAB as a catalyst under solvent-free microwave irradiation, significantly reducing reaction time to 3-4 minutes and providing excellent yields (90–95%).- Reaction components: substituted aryl aldehydes (including hydroxy-substituted), β-ketoesters, and urea.

- Microwave power accelerates the reaction and improves product purity.

- Functional group tolerance: halides, nitro, hydroxy, ether groups survive well.

- Suitable for both urea and thiourea derivatives.

(Data from)

Ionic Liquid Catalysis

- Brønsted Acidic Ionic Liquid Catalyst [C2O2BBTA][TFA]

This catalyst enables solvent-free synthesis at 90 °C with stirring for about 40 minutes.- Yields up to 99%.

- Catalyst is recyclable for at least six cycles without loss of activity.

- Reaction scope includes various substituted aryl aldehydes, including 3-hydroxybenzaldehyde, with little effect of electron-donating or withdrawing groups on yield.

- Advantages include mild conditions, high efficiency, and environmental friendliness.

(Data from)

Heterogeneous Catalysis Using Silicotungstic Acid Supported on Amberlyst-15

- This method uses a solid acid catalyst under solventless conditions.

- Best results are obtained with electron-poor aromatic aldehydes, but 3-hydroxy-substituted aromatic aldehydes also react efficiently.

- The catalyst is easily recovered and reused.

- Reaction conditions: mild heating, solvent-free.

- Advantages: easy product separation, catalyst recycling, and reduced waste.

(Data from)

Catalyst-Free and Tandem One-Pot Methods

- In-Situ Generation of Aldehydes from Benzyl Halides

A catalyst-free method involves Kornblum oxidation of benzyl halides to aldehydes under microwave irradiation, followed by Biginelli condensation in one pot.

Ultrasound-Assisted Synthesis in Room Temperature Ionic Liquids (RTILs)

- Ultrasound irradiation in RTILs promotes the reaction at room temperature without additional catalysts.

- Yields are excellent with short reaction times.

- This method offers an environmentally benign alternative with easy product isolation.

(Data from)

Comparative Data Table of Preparation Methods

| Method | Catalyst | Conditions | Reaction Time | Yield (%) | Catalyst Recyclability | Notes |

|---|---|---|---|---|---|---|

| Cuttlebone (Natural Catalyst) | Cuttlebone (CaCO3) | Solvent-free, mild heating | 1-2 hours | 75–95 | Up to 3 cycles | Eco-friendly, simple work-up |

| Microwave + TBAB | Tetrabutylammonium Bromide | Solvent-free, microwave | 3-4 minutes | 90–95 | Not reported | Fast, high purity, functional group tolerance |

| Ionic Liquid [C2O2BBTA][TFA] | Brønsted acidic ionic liquid | Solvent-free, 90 °C | 40 minutes | Up to 99 | At least 6 cycles | Mild, recyclable catalyst, high efficiency |

| Silicotungstic Acid on Amberlyst-15 | Heterogeneous solid acid | Solvent-free, mild heating | 1-3 hours | 70–90 | Yes | Easy catalyst recovery, good for electron-poor aldehydes |

| Catalyst-Free Tandem (Kornblum Oxidation + Biginelli) | None | Microwave, DMSO solvent | Minutes | Good to excellent | Not applicable | One-pot, in-situ aldehyde generation |

| Ultrasound in RTILs | None (RTIL as medium) | Room temperature, ultrasound | Short (minutes) | Excellent | Not applicable | Green, catalyst-free, easy isolation |

化学反应分析

Types of Reactions

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted phenolic and pyrimidine compounds.

科学研究应用

Biological Activities

The pharmacological properties of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one derivatives have been extensively studied. The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-one can inhibit tumor growth. For example, specific derivatives have shown promising cytotoxic effects against glioma cells, suggesting their potential as anti-tumor agents .

- Antiviral Properties : Certain DHPM derivatives have been identified as inhibitors of HIV gp120 binding, indicating their potential in treating viral infections like AIDS .

- Calcium Channel Blockers : The compound's structure allows it to function as a calcium channel blocker, which is beneficial in managing hypertension and other cardiovascular conditions .

- Antimicrobial Effects : Studies have demonstrated antibacterial and antifungal properties of these compounds, making them candidates for further development in treating infections .

Case Studies and Research Findings

Numerous studies highlight the efficacy and versatility of this compound:

- Cytotoxicity Studies : A study reported that specific structural modifications enhanced the anti-proliferative potency of DHPMs against cancer cell lines. The introduction of electron-withdrawing groups significantly improved their activity .

- Molecular Docking Studies : Computational studies have elucidated the interaction mechanisms between DHPM derivatives and biological targets. These insights are crucial for designing more potent compounds .

- Antioxidant Activities : Some derivatives have been evaluated for their antioxidant properties using various assays, indicating their potential role in preventing oxidative stress-related diseases .

作用机制

The mechanism of action of 2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting their function and stability .

相似化合物的比较

Table 1: Structural and Molecular Properties of Selected Dihydropyrimidinones

Key Observations:

Electronic Effects: The 3-hydroxyphenyl group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing 4-chlorophenyl substituent in its analog .

Solubility and Lipophilicity: The pyrrolidine substituent in 2-(pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one introduces a basic nitrogen, improving solubility in acidic environments . Methoxy and chloro groups in analogs (e.g., 5-(3,4-dimethoxyphenyl)-2-methyl-thieno[2,3-d]pyrimidin-4-one) enhance lipophilicity, impacting membrane permeability .

Conformational Differences :

- In 1-(3-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, the dihedral angle between the pyrimidine and benzene rings is 86.62° , slightly smaller than the 89.59° observed in its para-substituted isomer, suggesting meta-substitution reduces steric strain .

Challenges and Opportunities

生物活性

2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone (DHPM) family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis approaches.

Synthesis of Dihydropyrimidinones

The synthesis of this compound can be achieved through the Biginelli reaction, a well-established method that involves the condensation of aldehydes, urea, and β-dicarbonyl compounds. This method is favored for its efficiency and ability to produce a variety of substituted DHPMs with potential biological activities. Recent advancements have introduced green chemistry approaches that enhance yield and reduce environmental impact .

Biological Activities

The biological activities of this compound are extensive, encompassing:

1. Antioxidant Activity

- Dihydropyrimidinones have been shown to exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities, making them effective in combating oxidative stress .

2. Antimicrobial Activity

- Studies indicate that DHPM derivatives possess antibacterial and antifungal activities. For instance, modifications on the dihydropyrimidine ring can lead to enhanced efficacy against various pathogens . The compound's activity against specific bacterial strains has been documented, showcasing its potential as a therapeutic agent.

3. Antitumor Activity

- Research highlights the antitumor potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism often involves interference with cell cycle regulation and apoptosis induction in cancer cells .

4. Enzyme Inhibition

- The compound has demonstrated inhibitory effects on various enzymes, including tyrosinase and cyclooxygenase. Such inhibition can be linked to its potential applications in treating hyperpigmentation disorders and inflammatory conditions .

The biological activity of this compound is mediated through various mechanisms:

- Receptor Interaction : DHPMs can act as antagonists or agonists at specific receptors (e.g., A2B receptors) influencing cellular signaling pathways .

- Enzymatic Pathway Modulation : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter disease progression in conditions such as cancer and inflammation .

Case Studies

Recent studies have further elucidated the pharmacological profiles of DHPM derivatives:

- Antioxidant Study : A study evaluated the antioxidant capacity of several DHPM derivatives using DPPH and ABTS assays, revealing that compounds with hydroxyl substitutions exhibited superior activity compared to their counterparts .

- Anticancer Evaluation : A series of dihydropyrimidine derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer), with results indicating significant cytotoxic effects attributed to their structural configurations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Q. What advanced analytical approaches characterize degradation products of dihydropyrimidinone derivatives under oxidative stress?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。